2,2',4,4'-Tetramethoxybenzophenone

Beschreibung

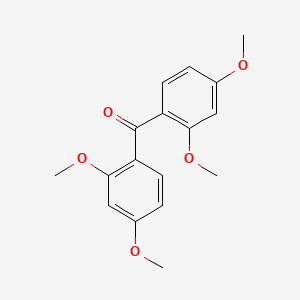

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3555-85-9 |

|---|---|

Molekularformel |

C17H18O5 |

Molekulargewicht |

302.32 g/mol |

IUPAC-Name |

bis(2,4-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C17H18O5/c1-19-11-5-7-13(15(9-11)21-3)17(18)14-8-6-12(20-2)10-16(14)22-4/h5-10H,1-4H3 |

InChI-Schlüssel |

QGPPRNDMALFDHJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC |

Kanonische SMILES |

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Pathways for 2,2 ,4,4 Tetramethoxybenzophenone

Laboratory-Scale Synthesis Routes

The laboratory synthesis of 2,2',4,4'-Tetramethoxybenzophenone is primarily achieved through specific condensation reactions, with theoretical pathways also explorable via classic aromatic substitution reactions.

Radical-Initiated Condensation Reactions

A documented method for synthesizing this compound involves a radical-initiated condensation process. This approach builds the benzophenone (B1666685) core by coupling appropriate precursors under specific catalytic conditions.

A key protocol for the synthesis of this compound involves the reaction between meta-xylylene dimethyl ether (also known as 1,3-bis(methoxymethyl)benzene) and oxalyl chloride. google.comgoogle.com This reaction yields this compound as an intermediate product. google.comgoogle.com The process is conducted at a controlled temperature of 70-80°C for approximately 1.5 hours. google.comgoogle.com Following the reaction, unreacted oxalyl chloride is hydrolyzed with water, and the solid intermediate product is collected by filtration and dried. google.comgoogle.com The molar ratio of meta-xylylene dimethyl ether to oxalyl chloride is a flexible parameter, ranging from 1:1 to 1:20. google.comgoogle.com

Reaction Parameters for Synthesis via Condensation

| Parameter | Value |

|---|---|

| Reactant 1 | Meta-xylylene dimethyl ether |

| Reactant 2 | Oxalyl chloride |

| Temperature | 70-80 °C |

| Reaction Time | 1.5 hours |

| Reactant Ratio (m-xylylene ether:oxalyl chloride) | 1:1 to 1:20 |

The condensation reaction to form this compound is initiated by a radical catalyst. google.comgoogle.com The selection of the catalyst is crucial for the reaction's success. Two primary radical initiators have been identified for this protocol: azoisobutyronitrile and benzoyl peroxide. google.comgoogle.com The optimization of catalyst loading is also a key aspect, with the required dosage being relatively small, specified as 0.5% to 2% of the mass of the meta-xylylene dimethyl ether reactant. google.comgoogle.com This catalytic approach is noted for its efficiency and for being more aligned with green chemistry principles due to the small quantities of catalyst required. google.comgoogle.com

Catalyst Details for Radical-Initiated Condensation

| Catalyst | Type | Dosage (% of m-xylylene dimethyl ether mass) |

|---|---|---|

| Azoisobutyronitrile | Radical Initiator | 0.5% - 2% |

Friedel-Crafts Alkylation Processes

Friedel-Crafts alkylation is a fundamental class of electrophilic aromatic substitution reactions used to attach alkyl groups to an aromatic ring. organic-chemistry.orgyoutube.com This reaction typically involves an alkyl halide, an aromatic compound, and a strong Lewis acid catalyst. youtube.comyoutube.com The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich benzene (B151609) ring. youtube.comyoutube.com

In the context of synthesizing a methoxy-substituted benzophenone derivative, a Friedel-Crafts approach would theoretically involve a methoxy-substituted benzene derivative as the aromatic precursor. The alkylating agent would be a compound capable of generating the necessary electrophile to form the final structure. However, because Friedel-Crafts alkylation is susceptible to carbocation rearrangements and polyalkylation, it is often less suitable for installing complex or primary alkyl groups. youtube.comyoutube.com For this reason, Friedel-Crafts acylation is often a more viable alternative for creating ketone linkages between aromatic rings. chadsprep.com

The cornerstone of the Friedel-Crafts reaction is the catalytic system, which is almost always a strong Lewis acid. organic-chemistry.orgyoutube.com The catalyst's role is to activate the alkyl halide to generate the carbocation electrophile. youtube.com The choice of catalyst can influence reaction rates and selectivity. Common solvents for these reactions include non-reactive organic solvents like dichloroethane or nitrobenzene. google.comgoogle.com

General Catalytic Systems for Friedel-Crafts Reactions

| Component | Examples | Role |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Boron trifluoride (BF₃) | Lewis acid; generates the electrophile |

| Alkylating Agent | Alkyl Halides (e.g., R-Cl) | Source of the alkyl group |

| Aromatic Substrate | Benzene or substituted derivatives | Nucleophile |

| Solvent | Dichloroethane, Toluene, Nitrobenzene, Chlorobenzene | Reaction medium |

Comparative Analysis of Synthetic Strategies

The production of this compound is predominantly accomplished via two main strategies: a modified acylation using oxalyl chloride and a classic Friedel-Crafts acylation. Each method presents a distinct profile regarding its efficiency and practicality.

Yield, Selectivity, and Scalability Assessments

An alternative synthetic method involves the reaction of m-xylylene dimethyl ether (1,3-bis(methoxymethyl)benzene) with oxalyl chloride, catalyzed by azoisobutyronitrile or benzoyl peroxide. google.com This process, conducted at temperatures between 70-80°C, forms this compound as a crucial intermediate product. google.com While specific yield data for the intermediate is not detailed, the process is presented as a viable pathway for large-scale production. Scalability is supported by the use of catalytic rather than stoichiometric reagents for the initial coupling.

| Feature | Friedel-Crafts Acylation | Oxalyl Chloride Method |

| Reactants | 1,3-Dimethoxybenzene (B93181), 2,4-Dimethoxybenzoyl Chloride | m-Xylylene Dimethyl Ether, Oxalyl Chloride |

| Catalyst | Lewis Acids (e.g., AlCl₃) | Azoisobutyronitrile or Benzoyl Peroxide |

| Selectivity | Good regioselectivity for the 4-position of 1,3-dimethoxybenzene. acs.org | Specific to the formation of the target intermediate. google.com |

| Scalability | Can be limited by the need for stoichiometric catalyst and complex work-up. researchgate.net | Potentially more scalable due to the use of a radical initiator in catalytic amounts. google.com |

| Yield | Variable, dependent on reaction conditions and control of side reactions. | Described as a viable industrial pathway. google.com |

Green Chemistry Considerations in Synthesis

The environmental impact of chemical syntheses is increasingly scrutinized, with metrics like the E-Factor (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI) providing quantitative assessments. tudelft.nltudelft.nl

The synthesis method utilizing m-xylylene dimethyl ether and oxalyl chloride is presented as a more environmentally friendly alternative. google.com This route's advantages lie in the use of a catalyst (azoisobutyronitrile or benzoyl peroxide) in small quantities (0.5%-2% by mass), which significantly reduces the waste generated compared to stoichiometric Lewis acids. google.com The patent describing this method explicitly notes that the process has minimal environmental pollution and aligns more closely with the principles of green chemistry. google.commdpi.com The potential for recycling the solvent and unreacted reagents could further improve its green metrics. nih.gov

Formation as a Key Synthetic Intermediate

This compound is a valuable synthetic intermediate, primarily in the production of ultraviolet (UV) absorbers. kyoto-u.ac.jpuvabsorber.com UV absorbers are critical additives used to protect polymers, cosmetics, and other materials from degradation caused by UV radiation. chemicalbook.comnih.gov

A prominent application is its role as a precursor to 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) and subsequently 2,2',4,4'-tetrahydroxybenzophenone (B1218759) (also known as Benzophenone-2). google.comkyoto-u.ac.jp The synthetic sequence involves the initial formation of this compound, which is then subjected to a demethylation reaction. This is typically achieved by reacting the tetramethoxy compound with a Lewis acid (such as AlCl₃, ZnCl₂, or BF₃) in an organic solvent. google.com The Lewis acid coordinates to the methoxy (B1213986) groups, facilitating their cleavage to yield the corresponding hydroxyl groups. This transformation is a critical step, as the presence of the ortho-hydroxyl group (at the 2 and 2' positions) is essential for the UV-absorbing properties of the final benzophenone-type stabilizer. kyoto-u.ac.jp

Investigation of Isomeric Tetramethoxybenzophenone Formation

The synthesis of substituted benzophenones, particularly via the Friedel-Crafts reaction, is often accompanied by the formation of various isomers. The final product distribution is a result of the interplay between the electronic and steric effects of the substituents on the aromatic rings.

Equilibration Reactions and Product Distribution Analysis

In the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 2,4-dimethoxybenzoyl chloride, the electrophilic attack on the 1,3-dimethoxybenzene ring is the selectivity-determining step. The two methoxy groups are ortho, para-directing and strongly activating. The attack can occur at three possible positions: C2, C4, or C6.

Attack at C4 (or C6): This position is para to one methoxy group and ortho to the other. It is sterically accessible and electronically activated, making it the major site of acylation. This leads to the desired this compound.

Attack at C2: This position is ortho to both methoxy groups. While electronically activated, it is significantly more sterically hindered, making this pathway less favorable. mnstate.eduyoutube.com

Attack at C5: This position is meta to both methoxy groups and is electronically deactivated, so acylation here is negligible.

Mechanistic Investigations of 2,2 ,4,4 Tetramethoxybenzophenone Reactivity

Photochemical Reaction Mechanisms

The photochemical reaction mechanisms of benzophenone (B1666685) and its derivatives are centered around the population and subsequent reactions of its triplet excited state. Upon absorption of UV light, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). nih.gov Subsequently, a highly efficient process known as intersystem crossing (ISC) occurs, leading to the formation of the triplet excited state (T₁). nih.govrknochenmuss.ch This triplet state is a key intermediate in the photosensitization processes initiated by these compounds.

The formation and dynamics of the triplet excited state are critical to the photochemical behavior of benzophenone derivatives. The process begins with the absorption of a photon, leading to an excited singlet state, which then undergoes intersystem crossing to the triplet manifold. nih.govrsc.org

| Parameter | Value/Description | Solvent/Conditions |

| Intersystem Crossing Time (τ_ISC) | ~6.5–16 ps | Liquid Phase (solvent dependent) |

| Intersystem Crossing Time (τ_ISC) | ~25 ps | Single Crystals |

Table 1: Intersystem Crossing Times for Benzophenone in Different Environments. nih.gov

The photophysical behavior of molecules at interfaces is a complex area of study. For molecules like 2,2',4,4'-tetramethoxybenzophenone, their behavior at an interface, such as between an inorganic nanocrystal and an organic molecule, is crucial for applications in photocatalysis and optoelectronics. nih.govresearchgate.net The mechanisms of triplet energy transfer across such interfaces are not fully understood and can be influenced by factors like trap states on the semiconductor surface and the relative energy levels of the materials involved. nih.govresearchgate.net

In model systems involving lead halide perovskite nanocrystals as triplet donors, two primary mechanisms for triplet energy transfer to organic acceptor molecules have been identified. nih.govresearchgate.net When hole transfer from the nanocrystal to the acceptor is energetically favorable, triplet energy transfer proceeds through a charge-separated state. nih.govresearchgate.net Conversely, if charge transfer is energetically unfavorable, a direct triplet energy transfer can occur, which may be mediated by a high-energy, virtual charge-transfer state. nih.govresearchgate.net

| System | Energy Transfer Mechanism | Key Factor |

| Perovskite NC / Tetracene | Via Charge-Separated State | Energetically favorable hole transfer |

| Perovskite NC / Naphthalene | Direct Triplet Transfer | Energetically unfavorable charge transfer |

Table 2: Mechanisms of Triplet Energy Transfer at Nanocrystal/Organic Molecule Interfaces. nih.govresearchgate.net

The decay of the triplet state is a critical process that competes with other photochemical reactions. The triplet state can decay back to the ground state through phosphorescence (radiative decay) or non-radiative relaxation. edinst.com Another significant decay pathway is triplet-triplet annihilation, where two triplet molecules interact to produce an excited singlet state and a ground state molecule. edinst.com The decay kinetics of benzophenone triplets have been shown to be influenced by the surrounding medium, such as polymer films, where the decay can follow dispersive kinetics. researchgate.net

The rate of triplet state decay is highly dependent on the environment. For example, in thin films of poly(dimethylsiloxane), the average rate constants for benzophenone triplet decay differ significantly in the presence and absence of oxygen. researchgate.net

| Condition | Average Rate Constant (k_av) |

| Air Saturated Film | 1500 s⁻¹ |

| Deoxygenated Film | 70 s⁻¹ |

Table 3: Average Rate Constants for Benzophenone Triplet Decay in Poly(dimethylsiloxane) Films. researchgate.net

Triplet energy transfer (TET) is a fundamental process in photochemistry where a triplet excited donor molecule transfers its energy to a ground state acceptor molecule, resulting in a ground state donor and a triplet excited acceptor. youtube.com This process is crucial for photosensitization, allowing the generation of triplet states of molecules that cannot be efficiently formed through direct excitation. youtube.comnih.gov

The primary mechanism for triplet-triplet energy transfer is the Dexter or exchange mechanism. youtube.com This mechanism requires orbital overlap between the donor and acceptor molecules and is therefore a short-range interaction. nih.govdtic.mil The rate of TET is highly dependent on the energy difference between the donor and acceptor triplet states. Exothermic TET, where the donor triplet energy is higher than the acceptor triplet energy, is often very fast and can be diffusion-controlled. youtube.com Endothermic TET is significantly slower and often negligible if the energy difference is more than a few kcal/mol. youtube.com The efficiency of TET can be influenced by the relative orientation of the donor and acceptor molecules. nih.gov

Photocatalytic Transformations

This compound, a derivative of benzophenone, exhibits significant potential as a photocatalyst. Its structural features enable it to absorb UV light and initiate a variety of chemical reactions.

Cyclopropanation of α-Diazo Carbonyl Compounds

Recent research has highlighted the use of photocatalysts in the cyclopropanation of alkenes with diazo compounds. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general mechanism of benzophenone-mediated photochemistry provides a strong basis for understanding its potential role. The process is of significant interest for the synthesis of 2-arylcyclopropylamines, which can be achieved through a one-pot catalytic cyclopropanation of alkenes from tosylhydrazones. nih.gov

Biocatalytic methods have also emerged for the cyclopropanation of olefins using α-diazoacetonitrile and α-cyclopropylketones, yielding enantioenriched cyclopropanes. nih.gov These methods underscore the importance of developing new, densely functionalized, and biocatalyst-compatible diazo compounds. nih.gov

The general reaction scope for the biocatalytic cyclopropanation of styrene (B11656) derivatives with ethyl α-diazopyruvate is presented below:

| Entry | Styrene Derivative | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | p-methylstyrene | 80 | >99 |

| 2 | p-bromostyrene | 45 | >99 |

| 3 | p-trifluoromethylstyrene | 15 | >99 |

| 4 | p-methoxystyrene | Low | >99 |

| 5 | 2-vinyl furan | Low | >99 |

| 6 | 2-vinyl thiophene | Low | >99 |

| 7 | 2-pyridylstyrene | 66 | >99 |

Data adapted from a study on biocatalytic olefin cyclopropanation. nih.gov

Alternative Photoreactions Mediated by this compound

Beyond cyclopropanation, benzophenone derivatives like 4,4'-dimethoxybenzophenone (B177193) (DMBP) are effective photocatalysts for other transformations, such as photodecarboxylation reactions involving phthalimides. beilstein-journals.org These reactions can be conducted under microflow conditions, which often provide superior conversion rates, isolated yields, and chemoselectivities compared to conventional batch photoreactors. beilstein-journals.org The mechanism involves an electron transfer from a carboxylate to the triplet excited state of the DMBP. beilstein-journals.org This process has been applied to the synthesis of phenylmethyleneisoindolinone with high E-selectivity. beilstein-journals.org

Thermal and Lewis Acid-Mediated Reaction Mechanisms

The reactivity of this compound is also profoundly influenced by thermal conditions and the presence of Lewis acids.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds, particularly those with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction typically proceeds through a two-stage addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. nih.govyoutube.com The presence of electron-withdrawing substituents, such as nitro groups, ortho or para to the leaving group, activates the ring towards nucleophilic attack and stabilizes this intermediate. wikipedia.orgnih.gov

While classic SNAr reactions are common, some may proceed through a concerted (cSNAr) mechanism. nih.gov The specific mechanism can depend on the substrate and reaction conditions. For instance, the reaction of 4-nitrochlorobenzene proceeds via a concerted mechanism in both the gas phase and in solution, whereas 2,4-dinitrofluorobenzene reacts via a Meisenheimer intermediate in both phases. nih.gov

Demethylation Pathways and Product Selectivity

Demethylation is a significant transformation that can occur in methoxy-substituted benzophenones. In biological systems, DNA demethylation can happen passively through DNA replication or actively and independently of it. nih.gov Active DNA demethylation involves the oxidation of 5-methylcytosine (B146107) by ten-eleven translocation (TET) enzymes or deamination by activation-induced deaminase (AID), followed by base excision repair (BER). nih.gov While not directly related to this compound, these pathways illustrate fundamental demethylation processes in chemistry. The product of demethylation of this compound is 2,2',4,4'-Tetrahydroxybenzophenone (B1218759). fishersci.canih.gov This product is a valuable raw material for ultraviolet absorbers, pharmaceutical intermediates, and light-sensitive materials. fishersci.ca

Role of Lewis Acids in Activation and Transformation

Lewis acids play a crucial role in activating substrates and catalyzing a variety of organic reactions. nih.govillinois.edu They can enhance the electrophilicity of reactants and promote transformations such as cycloadditions and reductions. nih.govrsc.org For example, Lewis acids are known to facilitate the four-electron reduction of dioxygen and can be employed to stabilize metal formyl complexes, which are key intermediates in CO2 reduction. digitellinc.comrsc.org

In the context of benzophenone chemistry, Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack. The interaction of a Lewis acid with the carbonyl oxygen can be observed through spectroscopic methods, such as a downfield shift in the 1H-NMR signal. digitellinc.com This activation is a common strategy in catalysis to accelerate reactions and control stereochemistry. nih.gov For instance, the MgBr2–Et2O promoted [2 + 2] cycloaddition of ethoxyacetylene and alkoxy aldehydes to form 4-ethoxyoxetes is a clear example of Lewis acid catalysis. rsc.org

Proposed Reaction Pathways for Complex Molecule Formation

The reactivity of this compound is characterized by its utility as an intermediate in multi-step syntheses and its role as a triplet photosensitizer, facilitating the formation of complex molecular architectures through distinct reaction pathways. Mechanistic studies and synthetic applications have highlighted its versatility in both ground-state and excited-state chemistry.

One of the primary documented reaction pathways involves the use of this compound as a key intermediate in the synthesis of other complex benzophenone derivatives. A notable example is its role in the production of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677). In this synthetic route, this compound is first synthesized and then subsequently undergoes a selective demethylation reaction.

The initial formation of this compound is achieved through the reaction of m-phenylene dimethyl ether with oxalyl chloride. google.com This intermediate is then subjected to a demethylation process, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boric trifluoride (BF₃), in an organic solvent. google.com This step selectively removes two of the four methoxy (B1213986) groups to yield the more complex dihydroxy derivative. google.com The conditions for this transformation are outlined in the following table.

| Parameter | Condition |

| Starting Material | This compound |

| Reagent | Lewis Acid (e.g., AlCl₃, ZnCl₂, BF₃) |

| Solvent | Dichloroethane, Toluene, Xylene, Nitrobenzene, or Chlorobenzene |

| Temperature | 50°C |

| Reaction Time | 2-3 hours |

| This table details the typical reaction conditions for the Lewis acid-catalyzed demethylation of this compound. google.com |

In the realm of photochemistry, the reactivity of this compound is governed by the behavior of its excited triplet state. Upon absorption of UV radiation, the molecule undergoes intersystem crossing from the initial singlet excited state (S₁) to a longer-lived triplet state (T₁). This triplet state is a powerful intermediate that can initiate further chemical reactions. The proposed reaction pathways initiated by the excited triplet state of benzophenones generally fall into two main categories: energy transfer and electron transfer.

Drawing parallels from studies on structurally similar aromatic ketones like 4-carboxybenzophenone, it is proposed that the excited triplet state of this compound (³(TMBP)*) can interact with a suitable substrate molecule (D) in one of two ways:

Energy Transfer: ³(TMBP)* can transfer its triplet energy to the substrate, leading to the formation of the ground state of TMBP and the excited triplet state of the substrate (³D). This ³D can then undergo various reactions to form complex products.

³(TMBP)* + D → TMBP + ³D*

Electron Transfer: ³(TMBP)* can act as an electron acceptor, abstracting an electron from the substrate to form the TMBP radical anion (TMBP•⁻) and the substrate radical cation (D•⁺). These radical ions can then engage in subsequent reactions to generate more complex molecules.

³(TMBP)* + D → TMBP•⁻ + D•⁺

The specific pathway that is favored depends on the nature of the substrate and the reaction conditions. For instance, in the interaction between the excited triplet state of 4-carboxybenzophenone and 2-naphthalene sulfonate, both energy transfer and electron transfer are possible processes. mdpi.com The resulting transient species from such photochemical reactions can be observed using techniques like nanosecond laser flash photolysis, which allows for the characterization of short-lived intermediates.

| Observed Transient Species | Associated Pathway |

| Excited Triplet State of Substrate | Energy Transfer |

| Radical Anion of Benzophenone | Electron Transfer |

| Radical Cation of Substrate | Electron Transfer |

| This table summarizes the key transient species that can be formed during the photochemical reactions of benzophenones, indicating the likely operative reaction pathway. |

The ability of this compound to act as an efficient triplet photosensitizer makes it a valuable tool in the synthesis of complex molecules that are not readily accessible through ground-state reactions. This includes applications in cycloadditions, isomerizations, and other photochemically induced transformations.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the magnetic environments of their atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 2,2',4,4'-Tetramethoxybenzophenone provides detailed information about the arrangement of protons in the molecule. The symmetrical nature of the substitution pattern on the two phenyl rings simplifies the spectrum to a degree, yet the ortho and para positioning of the methoxy (B1213986) groups leads to a distinct set of signals for the aromatic protons.

The four methoxy groups give rise to two distinct singlets in the upfield region of the spectrum, typically around 3.8-4.0 ppm. The protons of the methoxy groups at the 2 and 2' positions are in a different chemical environment compared to those at the 4 and 4' positions, resulting in separate signals.

The aromatic region of the spectrum is more complex. The protons on each of the disubstituted benzene (B151609) rings will exhibit a characteristic splitting pattern. For the ring with methoxy groups at the 2 and 4 positions, we would expect to see three distinct signals corresponding to the protons at the 3, 5, and 6 positions. The coupling between these adjacent protons will lead to characteristic multiplicities (e.g., doublets, triplets, or doublet of doublets).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy (2, 2') | 3.85 | Singlet | 6H |

| Methoxy (4, 4') | 3.95 | Singlet | 6H |

| Aromatic | 6.5 - 7.5 | Multiplet | 6H |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

NMR spectroscopy is an invaluable technique for differentiating between isomers of tetramethoxybenzophenone. news-medical.net Each isomer will have a unique substitution pattern, leading to a distinct ¹H NMR spectrum with characteristic chemical shifts and coupling constants for the aromatic protons. oxinst.com

For example, an isomer such as 3,3',5,5'-tetramethoxybenzophenone would exhibit a much simpler aromatic region in its ¹H NMR spectrum due to the higher degree of symmetry. By analyzing the number of signals, their chemical shifts, and their splitting patterns, one can unequivocally identify the specific isomer. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the unambiguous assignment of all proton and carbon signals, solidifying the structural identification and differentiation from other isomers. news-medical.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group and the methoxy groups. The carbonyl (C=O) stretching vibration of the ketone is particularly prominent and typically appears in the region of 1650-1670 cm⁻¹. The exact position of this band is influenced by the electronic effects of the methoxy substituents on the phenyl rings. The electron-donating nature of the methoxy groups can lower the frequency of the carbonyl stretch compared to unsubstituted benzophenone (B1666685).

The methoxy groups give rise to characteristic C-O stretching vibrations. These typically appear as strong bands in the fingerprint region of the IR spectrum, around 1250 cm⁻¹ (for the aryl-O stretch) and 1050 cm⁻¹ (for the O-CH₃ stretch). The presence and positions of these bands provide strong evidence for the methoxy substituents.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1650 - 1670 |

| Methoxy (Ar-O-C) | Asymmetric Stretch | ~1250 |

| Methoxy (Ar-O-C) | Symmetric Stretch | ~1050 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 |

In mechanistic studies, IR spectroscopy can be used to monitor the progress of a reaction involving this compound. For instance, if the carbonyl group is involved in a reaction, such as a reduction or a nucleophilic addition, the characteristic C=O stretching band would decrease in intensity and eventually disappear, while new bands corresponding to the product (e.g., an O-H stretch for an alcohol) would appear.

Similarly, if the methoxy groups were to be cleaved or modified during a reaction, the changes in the C-O stretching bands could be monitored. The precise position of the carbonyl and other vibrational bands can also provide insights into intermolecular interactions, such as hydrogen bonding, if the compound is studied in different solvent environments.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through cleavage of the bonds adjacent to the carbonyl group, which is a common fragmentation pathway for ketones. libretexts.org

This would lead to the formation of characteristic fragment ions. For example, cleavage of one of the C-C bonds between the carbonyl carbon and a phenyl ring would result in a benzoyl-type cation. The subsequent loss of neutral fragments, such as carbon monoxide (CO), methyl radicals (•CH₃), or formaldehyde (B43269) (CH₂O) from the methoxy groups, would generate a series of smaller fragment ions. The analysis of these fragment ions allows for the confirmation of the compound's structure. A possible fragmentation pathway could involve the loss of a methoxy-substituted phenyl group to form a prominent ion. researchgate.net

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 302 | [C₁₇H₁₈O₅]⁺ (Molecular Ion) |

| 271 | [M - OCH₃]⁺ |

| 165 | [C₉H₉O₃]⁺ (Dimethoxybenzoyl cation) |

| 135 | [C₈H₇O₂]⁺ (Fragment from further cleavage) |

Note: The m/z values are based on the most common isotopes and the fragmentation pattern is predicted.

MALDI-TOF MS for Molecular Weight Determination in Polymer Systems

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical tool for characterizing synthetic polymers. nih.gov It is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation, making it ideal for determining the molecular weight distributions of polymers. nih.govnih.gov In polymer systems where a benzophenone derivative might be used, for instance as an initiator or an end-group, MALDI-TOF MS can provide precise data on the polymer's characteristics.

The technique can resolve individual polymer chains (oligomers) that differ by a single monomer unit. sigmaaldrich.com This allows for the accurate determination of several key parameters:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. waters.com

Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain in determining its contribution to the average. waters.com

Dispersity (Đ): Also known as the polydispersity index (PDI), this is the ratio of Mw to Mn (Đ = Mw/Mn) and describes the breadth of the molecular weight distribution. sigmaaldrich.comwaters.com A value close to 1.0 indicates a very narrow distribution.

End-Group Analysis: The high resolution of MALDI-TOF MS allows for the identification of the chemical structures at the ends of the polymer chains. sigmaaldrich.comnews-medical.net

The mass of an individual polymer chain (n-mer) detected in the spectrum can be calculated using the following formula:

Mn-mer = n(MRU) + MEG1 + MEG2 + Mion sigmaaldrich.com

Where:

n is the degree of polymerization.

MRU is the mass of the repeating monomer unit.

MEG1 and MEG2 are the masses of the end-groups.

Mion is the mass of the cationizing agent (e.g., Na+, K+). sigmaaldrich.com

By analyzing the mass spectrum, researchers can confirm the successful incorporation of specific end-groups, such as a this compound moiety, onto a polymer chain.

Table 1: Interpreting MALDI-TOF MS Data for a Hypothetical Polymer This table illustrates how data from a MALDI-TOF MS experiment would be interpreted for a polymer sample.

| Parameter | Description | Example Value | Interpretation |

|---|---|---|---|

| Mn (Number-Average Molecular Weight) | Statistical average molecular weight. | 1940 Da | Provides the average molecular weight of the polymer chains. nih.gov |

| Mw (Weight-Average Molecular Weight) | Average molecular weight considering the contribution of heavier chains. | 1950 Da | Reflects the overall mass distribution. nih.gov |

| Đ (Dispersity) | Ratio of Mw/Mn, indicating the breadth of molecular weight distribution. | 1.01 | A value very close to 1.0 signifies a polymer with a very narrow, uniform chain length distribution. nih.gov |

| Repeating Unit Mass | The mass difference between adjacent peaks in the spectrum. | 44.026 Da | Corresponds to the mass of the monomer unit (e.g., ethylene (B1197577) glycol). sigmaaldrich.com |

| End-Group Mass | Calculated from the total mass of an oligomer peak minus the mass of the repeating units and the ion. | Varies | Confirms the chemical identity of the groups at the polymer chain ends. sigmaaldrich.com |

GC/MS for Purity and Isomer Identification

Gas Chromatography/Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It is frequently employed to assess the purity of synthesized benzophenones and to distinguish between different positional isomers. nih.gov In this method, the gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

For a compound like this compound, GC/MS can:

Confirm Purity: A pure sample will ideally show a single, sharp peak in the gas chromatogram. The presence of additional peaks indicates impurities, which can be identified by their respective mass spectra.

Identify Isomers: Structural isomers, such as different arrangements of the methoxy groups on the benzophenone skeleton (e.g., 2,3',4,5'-tetramethoxybenzophenone), often have very similar physical properties, making them difficult to separate by other means. While they may have identical molecular weights, their fragmentation patterns in the mass spectrometer can differ. nih.gov Furthermore, isomers often exhibit slightly different retention times in the GC column, aiding in their differentiation. nih.gov Chemical ionization (CI) is a softer ionization technique than electron ionization (EI) and can be used to confirm the molecular weight of the compound, as it often preserves the molecular ion. shimadzu.com

Table 2: Differentiating Methoxybenzophenone Isomers with GC/MS This table provides a conceptual illustration of how GC/MS data can distinguish between two hypothetical isomers.

| Property | Isomer A (e.g., this compound) | Isomer B (e.g., 3,3',5,5'-Tetramethoxybenzophenone) | Significance |

|---|---|---|---|

| GC Retention Time | 15.2 min | 15.8 min | Difference in retention time indicates distinct interactions with the GC column, allowing for separation. |

| Molecular Ion (M+) Peak | m/z 302 | m/z 302 | Confirms that both compounds are isomers with the same molecular formula and weight. |

| Key Fragment Ions | m/z 165, m/z 135 | m/z 177, m/z 121 | Different fragmentation patterns serve as a "fingerprint" for each unique isomer structure. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org For benzophenone derivatives, this technique provides crucial information about their electronic structure and conjugation.

Characterization of Electronic Transitions

The absorption of UV radiation by benzophenone and its derivatives involves the promotion of electrons from bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. libretexts.orgshu.ac.uk The two primary types of transitions observed are:

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of unsaturated systems, such as the aromatic rings and the carbonyl group in benzophenone. shu.ac.ukmdpi.com These transitions typically result in strong absorption bands. For benzophenone itself, absorptions around 204 nm and 250 nm are attributed to π → π* transitions. mdpi.com

n → π Transitions:* This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital. shu.ac.ukmdpi.com These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker (lower molar absorptivity) than π → π* transitions. shu.ac.uk In benzophenone, a weak absorption band observed at longer wavelengths (around 330-350 nm) is due to an n → π* transition. mdpi.com

The presence of four methoxy groups in this compound, which act as electron-donating auxochromes, is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzophenone.

Solvent Effects on Absorption Maxima

The position of the absorption maxima (λmax) in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule.

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This often occurs for n → π* transitions when moving to a more polar, protic solvent (like ethanol). The polar solvent can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition, resulting in a blue shift. mdpi.comyoutube.com

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This is often observed for π → π* transitions in polar solvents. The excited state is typically more polar than the ground state, and it is stabilized more effectively by a polar solvent, thus decreasing the energy gap for the transition. biointerfaceresearch.com

Studies on benzophenone show that when the solvent is changed from a non-polar solvent like n-heptane to a polar one like ethanol, the n → π* transition undergoes a hypsochromic shift, while the π → π* transitions exhibit a bathochromic shift. mdpi.comscialert.net

Table 3: Solvent Effects on UV Absorption Maxima of Benzophenone Data adapted from studies on unsubstituted benzophenone to illustrate the principles of solvatochromism. mdpi.com

| Solvent | Transition Type | λmax (nm) | Observed Shift (vs. n-Heptane) |

|---|---|---|---|

| n-Heptane (Non-polar) | π → π | 248.2 | Reference |

| n → π | 346.6 | Reference | |

| Ethanol (Polar, Protic) | π → π | 252.2 | Bathochromic (Red) Shift |

| n → π | 334.0 | Hypsochromic (Blue) Shift |

Correlation with Computational Predictions

The electronic absorption spectra of molecules like this compound can be modeled using computational quantum chemistry methods, most notably Time-Dependent Density Functional Theory (TD-DFT). scialert.netnih.gov These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

By performing TD-DFT calculations, researchers can:

Assign specific electronic transitions to the observed absorption bands. researchgate.net

Understand how structural modifications, such as the position of substituent groups, affect the electronic properties and the resulting UV-Vis spectrum.

Compare theoretical spectra with experimental data to validate both the computational model and the experimental findings.

Computational and Theoretical Studies on 2,2 ,4,4 Tetramethoxybenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for investigating the electronic structure and properties of molecules. mdpi.com This method, which focuses on the electron density rather than the complex many-electron wavefunction, offers a balance of accuracy and computational efficiency. For molecules like 2,2',4,4'-Tetramethoxybenzophenone, DFT calculations can elucidate various properties, including electronic transitions and molecular orbital characteristics.

Prediction of Electronic Transitions

Electronic transitions, which occur when a molecule absorbs or emits electromagnetic radiation, are fundamental to understanding the UV-visible absorption properties of compounds like this compound. youtube.comkhanacademy.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict these transitions. mdpi.com

For substituted benzophenones, the electronic spectrum is typically characterized by n→π* and π→π* transitions. The n→π* transition involves the excitation of an electron from a non-bonding orbital (n), primarily localized on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. The π→π* transitions involve the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to corresponding π* antibonding orbitals.

In a related compound, 2-Hydroxy-4-Methoxybenzophenone, DFT calculations have been used to analyze the electronic absorption spectra. nih.gov The interaction between the carbonyl group and the phenyl rings leads to a delocalized molecular orbital system. scialert.net This delocalization affects the energy of the electronic transitions. For this compound, the presence of four electron-donating methoxy (B1213986) groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzophenone (B1666685), meaning they will absorb at longer wavelengths. chemrxiv.org TD-DFT calculations can predict the energies and oscillator strengths of these transitions, providing a theoretical UV-visible spectrum that can be compared with experimental data.

Table 1: Predicted Electronic Transitions for a Substituted Benzophenone Derivative This table is a representative example based on calculations for similar benzophenone derivatives.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 340 | 0.025 | n → π |

| S0 → S2 | 295 | 0.450 | π → π |

| S0 → S3 | 260 | 0.150 | π → π* |

Molecular Orbital Analysis and Electronic Structure

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic excitation.

For this compound, the HOMO is expected to be a π orbital with significant contributions from the methoxy-substituted phenyl rings, which act as electron-donating groups. The LUMO is likely to be the π* antibonding orbital of the carbonyl group. The electron density distribution in these frontier orbitals can be visualized to understand charge transfer characteristics upon excitation.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation. chemrxiv.orgnih.gov In a study of 2-Hydroxy-4-Methoxybenzophenone, NBO analysis revealed the delocalization of electron density and the nature of the intramolecular hydrogen bond. nih.gov For this compound, NBO analysis would quantify the delocalization of the lone pairs of the methoxy oxygen atoms into the aromatic rings and the interactions between the phenyl rings and the carbonyl group.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound is not planar due to the steric hindrance between the two phenyl rings. The conformation of the molecule is primarily defined by the torsion angles of the phenyl rings with respect to the plane of the carbonyl group.

Inter-ring Torsion Angles and Steric Effects

Computational methods can be used to perform a conformational analysis to identify the most stable conformers. nih.gov For benzophenone and its derivatives, the phenyl rings are twisted out of the plane of the carbonyl group to relieve steric strain. The degree of this twist is influenced by the substituents on the rings.

In this compound, the methoxy groups at the ortho positions (2 and 2') introduce significant steric hindrance, which is expected to result in larger inter-ring torsion angles compared to benzophenone or its 4,4'-disubstituted derivatives. DFT calculations can be used to optimize the geometry and determine these torsion angles for the most stable conformer. These angles are critical as they influence the extent of π-conjugation between the rings and the carbonyl group, which in turn affects the electronic properties of the molecule.

Potential Energy Surfaces for Rotational Barriers

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. iupac.orgnih.govnih.gov For this compound, a PES can be calculated to understand the energy barriers associated with the rotation of the phenyl rings around the C-C bonds connecting them to the carbonyl carbon.

By systematically varying the inter-ring torsion angles and calculating the energy at each point, a one- or two-dimensional PES can be constructed. This surface reveals the minimum energy conformations (stable conformers) and the transition states for interconversion between them. The height of the energy barriers on the PES corresponds to the activation energy for rotation. These rotational barriers are important for understanding the molecule's flexibility and its dynamic behavior in solution. For similar molecules, these barriers have been computationally explored to understand atropisomerism. mdpi.com

Excited State Characterization and Dynamics

The photochemical behavior of this compound is governed by the properties and dynamics of its excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several processes, including fluorescence, internal conversion, or intersystem crossing to a triplet state (T₁).

Computational studies can characterize the geometry and electronic nature of these excited states. rsc.orgrsc.org For benzophenones, the lowest singlet and triplet excited states are often of n,π* character, although the relative energies of the n,π* and π,π* states can be influenced by substituents and solvent polarity.

The dynamics of the excited states, such as their lifetimes and the rates of intersystem crossing, can be investigated using advanced computational techniques. For instance, studies on the excited state of 4,4'-dimethoxybenzophenone (B177193) have explored intermolecular electron transfer pathways. nih.govresearchgate.net In this compound, the excited state dynamics will determine its efficiency as a photoinitiator or its photostability as a UV absorber. Understanding these processes at a molecular level is key to designing more effective benzophenone derivatives for various applications.

Calculation of Triplet State Energies and Geometries

Currently, there are no published studies that specifically report the calculated triplet state energies and optimized geometries for this compound. Theoretical chemistry provides a variety of methods to determine these properties, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), as well as more advanced multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2). These methods are crucial for understanding the photophysical behavior of molecules, as the triplet state is often implicated in photochemical reactions and energy transfer processes.

For a molecule like this compound, computational calculations would typically provide the energies of the lowest triplet state (T₁) and higher triplet states (Tₙ), as well as key geometric parameters such as bond lengths and dihedral angles in the excited state. This information is fundamental for predicting the molecule's behavior upon photoexcitation. The lack of such specific data for this compound in the scientific literature prevents a detailed discussion and the creation of a data table for its triplet state properties.

Intramolecular Energy Transfer Pathways

The pathways for intramolecular energy transfer in this compound have not been specifically elucidated through theoretical modeling in published research. Intramolecular energy transfer is a key process in many applications of photosensitizers, where energy absorbed by one part of a molecule is transferred to another. In benzophenone derivatives, this often involves the transfer of energy to the carbonyl group.

Theoretical studies on related systems, such as 4,4'-dimethoxybenzophenone, have explored intermolecular electron transfer pathways. However, a detailed computational analysis of the intramolecular energy flow within the this compound structure, including the rates and efficiencies of different transfer pathways, is not available. Such a study would be invaluable for understanding its potential as a photosensitizer.

Theoretical Modeling of Reactivity and Selectivity

Substrate Scope and Reaction Efficiency Predictions

There are no available theoretical models that predict the substrate scope and reaction efficiency for reactions involving this compound as a photocatalyst or reactant. Computational methods can be employed to model reaction mechanisms, calculate activation barriers, and predict the selectivity of chemical reactions. These predictions are highly valuable for guiding experimental work and optimizing reaction conditions.

For a photosensitizer like this compound, theoretical modeling could predict its efficiency in promoting various photochemical reactions, such as [2+2] cycloadditions or hydrogen abstraction reactions, with a range of different substrates. The absence of such computational studies means that the reactivity and selectivity of this compound remain to be explored from a theoretical perspective, and no data tables on its predicted performance with different substrates can be compiled.

Role in Complex Molecular Architectures and Materials Chemistry Research

Design and Synthesis of Photoactive Polymer Systems

Photoactive polymers are materials that can absorb light energy and initiate photochemical reactions. alfa-chemistry.com These polymers are integral to various technologies, from 3D printing to medical applications. alfa-chemistry.com The incorporation of specific chromophores, such as benzophenone (B1666685) derivatives, allows for the precise control of the material's response to light.

2,2',4,4'-Tetramethoxybenzophenone can serve as a central unit or core in the construction of complex macromolecular structures like hyperbranched polymers. These polymers are characterized by their highly branched, three-dimensional architectures. The benzophenone moiety within the polymer acts as a photosensitizer, a molecule that absorbs light and transfers the energy to other molecules, initiating chemical reactions. For instance, hyperbranched polymers containing specific functional groups can be cross-linked under UV irradiation, a process often facilitated by a photosensitizer core. rsc.org This allows for the creation of well-defined patterns on a microscopic scale, which is useful in microfabrication and electronics. rsc.org The tetramethoxy substitution pattern influences the photophysical properties, tuning the absorption wavelength and efficiency of the photosensitization process.

The immediate environment surrounding a chromophore, such as the polymer matrix it is embedded in, can significantly alter its photophysical and chemical properties. technion.ac.ilmdpi.com This "matrix effect" is a critical consideration in the design of photoactive materials. rsc.org For a chromophore like this compound incorporated into a polymer, factors such as the polarity, rigidity, and chemical nature of the polymer chains influence its behavior. rsc.orgresearchgate.net For example, the polymer matrix can affect the efficiency of light absorption and energy transfer. In some cases, specific interactions, like the formation of exciplexes between the chromophore and aromatic rings of a polystyrene matrix, can lead to enhanced luminescence quantum yields. researchgate.net The choice of polymer can therefore be used to fine-tune the performance of the final photoactive material for a specific application. mdpi.com

Precursor in the Synthesis of Functional Organic Molecules

Beyond its use in polymers, this compound is a versatile starting material for the synthesis of other valuable organic compounds. Its methoxy (B1213986) groups can be chemically modified, providing a route to a variety of derivatives with applications in UV absorption and medicinal chemistry.

A key transformation of this compound is its demethylation to produce hydroxylated analogues, most notably 2,2',4,4'-Tetrahydroxybenzophenone (B1218759). This conversion is typically achieved by treating the starting material with a Lewis acid, such as aluminum chloride (AlCl₃). google.com The process involves the cleavage of the methyl-oxygen bond of the methoxy groups, which are subsequently hydrolyzed to yield hydroxyl groups. google.com This reaction provides an advantageous route to 2,2',4,4'-Tetrahydroxybenzophenone, a compound widely used as a UV absorber to protect materials from degradation by ultraviolet light. google.comchemicalbook.com

Table 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone

| Starting Material | Reagent | Key Conditions | Product | Purity (HPLC) | Ref. |

| This compound | Aluminum Chloride (AlCl₃) in o-dichlorobenzene | Heated to 115°C for 3.5 hours, followed by hydrolysis | 2,2',4,4'-Tetrahydroxybenzophenone | 97.2% | google.com |

| This compound | Aluminum Chloride (AlCl₃) in dimethylformamide | Stirred at ~50-52°C, followed by hydrolysis | 2,2',4,4'-Tetrahydroxybenzophenone | - | google.com |

The benzophenone skeleton can be transformed into a tricyclic xanthone (B1684191) structure. Xanthones are a class of compounds investigated for a range of biological activities, including potential anticancer properties. sc.edunih.gov The synthesis often begins with a hydroxylated benzophenone, such as 2,2',4,4'-Tetrahydroxybenzophenone (derived from its tetramethoxy precursor). This dihydroxybenzophenone (B1166750) can undergo an intramolecular cyclization, or annulation, to form the central pyran ring of the xanthone core. sc.edu For example, microwave-assisted, acetate-catalyzed annulation of 2,2',4,4'-Tetrahydroxybenzophenone yields 3,6-Dihydroxyxanthone, which can be further methylated to produce 3,6-Dimethoxyxanthone. sc.edu

Table 2: Two-Step Synthesis of 3,6-Dimethoxyxanthone

| Step | Starting Material | Reagents | Product | Yield | Ref. |

| 1. Annulation | 2,2',4,4'-Tetrahydroxybenzophenone | Sodium Acetate | 3,6-Dihydroxyxanthone | 93% | sc.edu |

| 2. Methylation | 3,6-Dihydroxyxanthone | Dimethyl Sulfate (DMS), Sodium Carbonate | 3,6-Dimethoxyxanthone | 94% | sc.edu |

Development of Advanced Photocatalytic Systems

Advanced photocatalytic systems are being developed for environmental remediation, specifically for breaking down persistent organic pollutants in water. Benzophenone-based compounds, including derivatives of this compound, are themselves targets for such degradation studies due to their use as UV filters. sigmaaldrich.com Research has focused on using semiconductor materials like titanium dioxide (TiO₂) nanowires and other novel photocatalysts to decompose these resilient chemical substances. researchgate.net For example, a novel visible-light-active photocatalyst based on a bismuth oxide/tungsten oxide composite has been shown to efficiently decompose benzophenone-type UV filters. sigmaaldrich.com These systems work by using light energy to generate highly reactive species that break down the complex organic molecule into simpler, less harmful substances, offering a promising technology for water purification. researchgate.net

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 2,2',4,4'-Tetramethoxybenzophenone. Current methods, while effective, provide a foundation for improvement in line with the principles of green chemistry.

One promising approach involves its synthesis as an intermediate. A patented method details the reaction of m-xylylene dimethyl ether with oxalyl chloride in the presence of a catalyst like azoisobutyronitrile or benzoyl peroxide. google.comgoogle.com This reaction is conducted at a moderate temperature of 70-80°C to yield this compound, which is then further processed. google.comgoogle.com This process is noted for its manageable reaction temperatures, the use of simple and readily available catalysts in small quantities, and reduced environmental pollution, aligning with the goals of green chemistry. google.comgoogle.com

Future investigations could build upon this by:

Exploring alternative catalysts: Research into more sustainable and recyclable catalysts, potentially heterogeneous catalysts, could further enhance the green credentials of the synthesis.

Solvent-free or alternative solvent systems: Investigating the feasibility of solid-state reactions or the use of greener solvents like ionic liquids or supercritical fluids could minimize the use of volatile organic compounds.

Flow chemistry: Adapting the synthesis to a continuous flow process could improve reaction control, increase yield, and enhance safety compared to batch processing.

In-Depth Mechanistic Probing of Excited State Reactions

The photophysical and photochemical properties of benzophenones are central to their applications, and this compound is no exception. A critical area for future research is the detailed mechanistic investigation of its behavior upon photoexcitation.

Studies on related benzophenone (B1666685) compounds have shown that upon UV absorption, they can form excited triplet states and generate reactive species like hydroxyl radicals, which then drive chemical transformations. rsc.org For this compound, the four electron-donating methoxy (B1213986) groups are expected to significantly influence the energies and properties of its excited states.

Future research should aim to:

Characterize transient species: Utilize techniques like nanosecond laser flash photolysis to detect and characterize the transient intermediates, such as the triplet excited state and radical ions, that are formed upon irradiation. nih.gov

Map potential energy surfaces: Employ computational chemistry to map the excited state potential energy surfaces, identifying the pathways for energy dissipation, such as internal conversion, intersystem crossing, and fluorescence/phosphorescence.

Elucidate reaction mechanisms: Determine the precise mechanisms of its photochemical reactions, including energy transfer processes (e.g., to molecular oxygen) and electron transfer reactions. rsc.org Understanding these pathways is crucial for designing new photosensitizers or photoinitiators.

Solvent and substituent effects: Systematically study how the solvent environment and any modifications to the molecular structure affect the excited state dynamics and reactivity. rsc.org

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding and accelerating experimental research. For this compound, developing advanced computational models is a key future direction.

Existing research on benzophenone derivatives has demonstrated the utility of various modeling techniques:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular structure, vibrational frequencies, and electronic properties, which are fundamental to understanding reactivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including its conformational changes and interactions in different environments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of this compound based on its structural features. nih.gov Studies on other benzophenones have indicated that factors like hydrogen-bond interactions and electrostatic effects are key determinants for certain biological endpoints. nih.gov

Process Modeling: Neural network-based models have been successfully used to predict and simulate crystallization kinetics for benzophenone, demonstrating a path to more accurate process control and optimization. mdpi.com

Future efforts could focus on creating an integrated computational framework for this compound to predict its absorption spectrum, photochemical reactivity, and potential interactions within biological or materials systems.

Integration into Supramolecular Assemblies and Nanomaterials

The unique photochemical properties of benzophenones make them attractive candidates for incorporation into more complex systems like supramolecular assemblies and nanomaterials. A significant future research avenue is the integration of this compound into such advanced materials.

Functionalized Nanomaterials: The benzophenone moiety can act as a photo-responsive unit. By attaching this compound to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles), it may be possible to create novel materials for applications in light harvesting, photocatalysis, or as photo-triggered drug delivery systems. nih.govnih.gov The specific absorption profile and excited-state reactivity of the tetramethoxy derivative could be harnessed to control the properties of the nanomaterial with light.

Supramolecular Chemistry: The aromatic rings and carbonyl group of this compound can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. nih.gov This makes it a potential building block for constructing complex, ordered supramolecular structures. nih.gov Future work could explore its use in forming stimuli-responsive gels, liquid crystals, or chiral assemblies where the organization and properties of the material can be modulated by external triggers like light or temperature. nih.gov

Investigation of Environmental Transformation Pathways via Mechanistic Studies

While benzophenones are used as UV stabilizers, their fate in the environment upon release is a subject of growing importance. Mechanistic studies into the environmental transformation pathways of this compound are crucial, distinct from simple degradation rate measurements.

Research on similar benzophenone-based UV filters indicates that their environmental degradation can proceed through several pathways. nih.gov Studies have shown that mineralization (complete breakdown) is often limited to derivatives where both aromatic rings contain substituents, a condition that this compound meets. nih.govresearchgate.net The transformation process can be initiated by photoexcitation, leading to the generation of hydroxyl radicals that attack the molecule. rsc.org

Future mechanistic studies should focus on:

Identifying transformation products: Using advanced analytical techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify the specific products formed during its degradation under simulated environmental conditions (e.g., exposure to UV light in water). rsc.org Pathways could include hydroxylation of the benzene (B151609) rings or cleavage of the ether bonds. nih.gov

Elucidating reaction mechanisms: Determining the step-by-step chemical reactions involved in the transformation. For instance, investigating whether the primary photochemical step involves cleavage of the C-O bonds of the methoxy groups or reactions centered on the aromatic rings. nih.gov

Role of environmental factors: Probing how factors like pH, the presence of natural organic matter, and different reactive oxygen species influence the transformation pathways and the types of products formed. nih.govresearchgate.net

By focusing on the underlying chemical mechanisms, this research will provide a more fundamental understanding of the environmental persistence and transformation of this compound.

Q & A

Q. Basic

- UV/Vis Spectroscopy: Confirm absorption at 300–375 nm.

- ¹H NMR: Look for methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–7.5 ppm.

- Mass Spectrometry: Molecular ion peak at m/z 302 (C₁₇H₁₈O₅) .

What solvent effects influence TMBP’s photoreactivity?

Advanced

Methanol enhances TMBP’s triplet quantum yield due to hydrogen-bonding interactions, stabilizing the excited state. Polar aprotic solvents (e.g., acetonitrile) may reduce efficiency by destabilizing charge-transfer intermediates .

What safety protocols are recommended for handling TMBP in the laboratory?

Q. Basic

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- First Aid: For skin contact, wash with soap/water; if inhaled, move to fresh air.

- Storage: Keep in a cool, dry place away from light. Refer to SDS for GHS hazard codes .

How can computational methods aid in understanding TMBP’s photophysical behavior?

Advanced

DFT calculations (e.g., B3LYP/6-31G*) model TMBP’s triplet-state geometry and electron density distribution. These predict substituent effects (e.g., methoxy groups) on planarity and excited-state lifetime, guiding experimental design .

What factors affect TMBP’s stability under reaction conditions?

Q. Advanced

- pH Sensitivity: Avoid strong acids (e.g., TFA) to prevent demethylation.

- Thermal Stability: Decomposes above 200°C; use temperatures below 150°C for reactions.

- Light Sensitivity: Store in amber vials to prevent photodegradation .

What derivatization approaches expand TMBP’s utility in organic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.